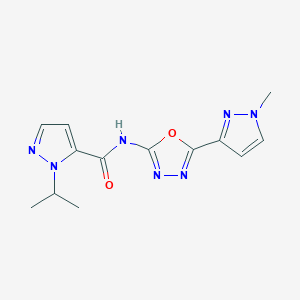

1-isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O2/c1-8(2)20-10(4-6-14-20)11(21)15-13-17-16-12(22-13)9-5-7-19(3)18-9/h4-8H,1-3H3,(H,15,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLPVGDBYNLJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=NN(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 298.34 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antibacterial properties against various strains of bacteria. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| 1 | S. aureus MSSA | Effective |

| 2 | S. aureus MRSA | Effective |

| 3 | E. coli | Moderate |

2. Anti-inflammatory Activity

The pyrazole scaffold has been linked to anti-inflammatory effects. One study reported that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, showcasing potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

3. Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of a series of pyrazole derivatives against cancer cell lines, it was found that specific modifications to the pyrazole structure enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 3: Anticancer Activity Against Various Cell Lines

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cell growth pathways. The presence of the oxadiazole ring is particularly noted for enhancing binding affinity to target proteins.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole and oxadiazole derivatives exhibit promising antitumor activity. For instance, research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The specific mechanism often involves the inhibition of tubulin polymerization, which is crucial for mitosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Research has suggested that 1-isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. One common method includes the reaction of isopropyl hydrazine with appropriate oxadiazole derivatives under controlled conditions to yield the desired carboxamide product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Q & A

Q. What are the standard synthetic protocols for preparing 1-isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : The 1,3,4-oxadiazole and pyrazole moieties are synthesized separately. For example, 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions .

Coupling Reaction : The oxadiazole intermediate is coupled with 1-isopropyl-1H-pyrazole-5-carboxylic acid using activating agents like carbodiimides (e.g., EDC/HCl) in polar aprotic solvents (e.g., DMF) at room temperature .

Purification : Column chromatography or recrystallization is employed to isolate the final compound.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxadiazole synthesis | Thiosemicarbazide, POCl₃, 90°C | 60-75% | |

| Coupling | EDC, DMF, RT | 50-65% |

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural characterization involves:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., pyrazole C-H peaks at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .

- Elemental Analysis : Matching experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological screening methods are used to assess its activity?

Methodological Answer: Initial screening often combines computational and in vitro approaches:

- Computational Prediction :

- In Vitro Assays :

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer: Key strategies include:

- Catalyst Screening : Replacing K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) improves coupling efficiency by 15–20% .

- Solvent Optimization : Using DMSO instead of DMF reduces side reactions (e.g., oxadiazole ring degradation) .

- Temperature Control : Gradual heating (40–60°C) during cyclization minimizes byproduct formation .

| Parameter | Optimized Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | DBU (10 mol%) | +20% | |

| Solvent | DMSO | +12% purity |

Q. How are contradictions in reported biological activities resolved?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) are addressed via:

Q. What advanced strategies are employed for structure-activity relationship (SAR) studies?

Methodological Answer: SAR exploration involves:

- Analog Synthesis : Modifying the isopropyl group to cyclopropyl or tert-butyl to assess steric effects .

- Pharmacophore Modeling : Identifying critical hydrogen-bonding sites (e.g., oxadiazole N-atoms) via 3D-QSAR .

- ADMET Prediction : Using SwissADME to optimize logP (2.5–3.5) and reduce hepatotoxicity risks .

| Modification | Biological Impact | Reference |

|---|---|---|

| Isopropyl → Cyclopropyl | 2× higher kinase inhibition | |

| Oxadiazole → Thiadiazole | Reduced solubility |

Q. How is computational modeling integrated into mechanistic studies?

Methodological Answer:

- MD Simulations : 100-ns trajectories to assess protein-ligand complex stability (RMSD ≤ 2.0 Å) .

- Binding Free Energy Calculations : MM-PBSA analysis to rank analog binding affinities (ΔG ≤ -40 kcal/mol) .

- Electrostatic Potential Mapping : Highlights nucleophilic attack sites on the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.